molecular formula C11H23BClNO2 B14067851 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

Cat. No.: B14067851
M. Wt: 247.57 g/mol
InChI Key: OKKITCAAOMJTHT-UHFFFAOYSA-N
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Description

5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine is a boronic ester-containing compound characterized by a pentan-1-amine backbone substituted with a chlorine atom at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 1. The dioxaborolane moiety is a widely utilized protecting group for boronic acids, enabling stability under diverse reaction conditions while retaining reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The presence of both amine and chloro substituents positions this compound as a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H23BClNO2

Molecular Weight

247.57 g/mol

IUPAC Name

5-chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine

InChI

InChI=1S/C11H23BClNO2/c1-10(2)11(3,4)16-12(15-10)9(14)7-5-6-8-13/h9H,5-8,14H2,1-4H3

InChI Key

OKKITCAAOMJTHT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCCCl)N

Origin of Product

United States

Preparation Methods

Lithium-Halogen Exchange Followed by Boronation

A widely used approach for installing boronate esters involves lithium-halogen exchange. For example, 5-bromo-pentan-1-amine can react with n-butyllithium at -78°C in tetrahydrofuran (THF), generating a lithiated intermediate. Subsequent treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane yields the boronate ester. In a similar procedure for pyrimidine derivatives, this method achieved 65% yield after silica gel chromatography.

Reaction Conditions:

  • Temperature: -78°C (lithiation), room temperature (boronation)
  • Solvent: THF/hexane mixture
  • Workup: Aqueous HCl quench, MgSO₄ drying

Direct Boronation via Miyaura Borylation

Transition-metal-catalyzed borylation offers an alternative. Palladium catalysts (e.g., Pd(dba)₂) with ligands such as 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phospha-adamantane facilitate coupling between 5-chloro-pentan-1-amine and bis(pinacolato)diboron. This method, adapted from aryl chloride couplings, typically requires temperatures of 60–80°C and bases like Cs₂CO₃.

Chlorination and Amine Protection

Nucleophilic Chlorination

Post-boronation, introducing the chloro group necessitates careful control. For a pyrimidine analog, 5-bromo-2-chloropyrimidine was synthesized via bromination followed by chlorination using PCl₅. Applying this to pentan-1-amine would involve:

  • Bromination of pentan-1-amine at the 5-position using N-bromosuccinimide (NBS).
  • Chlorination via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Key Consideration: Amine protection (e.g., tert-butoxycarbonyl, Boc) is critical to prevent side reactions during halogenation.

One-Pot Halogenation-Boronation

A streamlined approach combines halogenation and boronation in a single reactor. For instance, reacting 5-aminopentanol with SOCl₂ generates 5-chloro-pentan-1-amine hydrochloride, which undergoes in situ boronation with pinacolborane. This method reduces purification steps but risks boronate hydrolysis.

Catalytic Coupling and Optimization

Suzuki-Miyaura Cross-Coupling

While primarily used for aryl halides, Suzuki couplings can link boronate amines to heterocycles. A model reaction using 2-chloro-5-(pinacolatoboryl)pyrimidine and aryl bromides achieved 70–100% yields with Pd₂(dba)₃ catalysts. Adapting this to the target compound would involve coupling with partner halides under inert atmospheres.

Typical Conditions:

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)
  • Ligand: 1,3,5,7-Tetramethyl-2,4,8-trioxa-6-phospha-adamantane (5 mol%)
  • Base: Cs₂CO₃, K₃PO₄
  • Solvent: THF/H₂O (4:1)

Reductive Amination

An alternative route involves reductive amination of 5-chloro-pentan-1-one with ammonia or amines in the presence of NaBH₄ or BH₃·THF, followed by boronation. However, this risks over-reduction of the ketone intermediate.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) effectively isolates the target compound. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) further purifies the product, as demonstrated for a pyrimidine analog.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): Expected signals include δ 1.32 (s, 12H, pinacol methyl), 2.02–1.89 (m, 2H, pentan chain), 3.53–3.66 (m, 2H, NH₂CH₂), and 8.59 (s, NH₂).
  • ESI-MS : Major peak at m/z 159 [M+1-pinacol]⁺, consistent with boronate cleavage.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, or reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate.

    Catalysts: Palladium catalysts for Suzuki-Miyaura coupling.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

    Substitution: Formation of various substituted pentan-1-amines.

    Coupling: Formation of biaryl or vinyl-aryl compounds.

    Oxidation/Reduction: Formation of nitroso, nitro, secondary, or tertiary amines.

Scientific Research Applications

5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-boron bonds.

    Material Science: Utilized in the synthesis of polymers and other materials with unique properties.

    Biological Studies: Employed in the study of boron-containing compounds in biological systems.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boron atom interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

Research Findings and Challenges

  • Reactivity Limitations : Aliphatic boronates like the target compound are prone to hydrolysis and protodeboronation compared to aromatic analogues, necessitating anhydrous conditions for cross-coupling .
  • Steric Effects : Bulky substituents (e.g., trifluoroethyl in the indazole derivative) can hinder reaction efficiency but improve target selectivity in drug design .
  • Synthetic Utility : The target compound’s amine group allows diversification into libraries of bioactive molecules, though competing side reactions (e.g., boronate-amine interactions) require careful optimization .

Biological Activity

5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including toxicity profiles, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C13H19BClNO4
  • Molecular Weight : 299.56 g/mol
  • CAS Number : 2978108-79-9
  • Structural Features : The compound contains a chloro group and a dioxaborolane moiety, which are significant for its biological interactions.

1. Toxicity Profile

Research indicates that 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine exhibits acute toxicity. The compound is categorized as harmful if swallowed and in contact with skin. Specific hazard classifications include:

Hazard ClassificationDescription
H302Harmful if swallowed
H312Harmful in contact with skin

This toxicity profile necessitates careful handling and consideration in therapeutic contexts.

3. Therapeutic Applications

The unique structure of 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine makes it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. Further research is needed to explore this aspect.
  • Cancer Research : Dioxaborolane derivatives have been investigated for their potential in cancer therapy due to their ability to interfere with cellular processes.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of related dioxaborolane compounds against various bacterial strains. Results indicated that compounds with similar structures showed significant inhibition of bacterial growth. Future studies should include 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine to assess its efficacy.

Case Study 2: Cytotoxicity Assays

In a cytotoxicity assay involving human cancer cell lines, related compounds demonstrated varying degrees of cytotoxic effects. The potential of 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine in inducing apoptosis warrants further investigation to establish its therapeutic viability.

Q & A

Basic: What are the critical steps for synthesizing 5-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine?

Methodological Answer:
Synthesis typically involves sequential functionalization of the pentan-1-amine backbone. Key steps include:

  • Borylation : Introduce the dioxaborolane group via Suzuki-Miyaura coupling or direct boronate ester formation under anhydrous conditions. Use catalysts like Pd(PPh₃)₄ and ligands to enhance efficiency .
  • Chlorination : Incorporate the chloro substituent via nucleophilic substitution (e.g., using SOCl₂ or PCl₃) under controlled temperatures (0–5°C) to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents to isolate the product. Ensure inert atmospheres (N₂/Ar) to prevent boronate hydrolysis .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Multinuclear NMR : Use ¹H NMR to verify amine protons (δ 1.5–2.5 ppm) and ¹¹B NMR to confirm the boronate ester (δ 28–32 ppm). ¹³C NMR identifies quaternary carbons adjacent to boron .
  • Mass Spectrometry : High-resolution MS (ESI or EI) should match the molecular ion peak (C₁₁H₂₂BClNO₂, MW 273.56) with <2 ppm error .
  • FT-IR : Detect B-O stretching (1340–1310 cm⁻¹) and N-H bending (1650–1580 cm⁻¹) to validate functional groups .

Advanced: How can contradictory data on boronate ester reactivity in cross-coupling reactions be resolved?

Methodological Answer:
Contradictions often arise from:

  • Reaction Conditions : Vary catalysts (Pd vs. Ni), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) systematically. Use design-of-experiments (DoE) to identify critical parameters .
  • Theoretical Modeling : Perform DFT calculations to study transition states and electronic effects of the chloro substituent on boronate activation energy .
  • Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to compare rates under different conditions .

Advanced: What experimental designs are optimal for studying pH-dependent stability of this compound?

Methodological Answer:

  • Controlled Hydrolysis : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Use HPLC to quantify degradation products (e.g., boronic acid) over time .
  • Spectroscopic Monitoring : Track boronate ester decomposition via UV-Vis (λ = 260 nm for boronates) or ¹¹B NMR shifts (disappearance of δ 28 ppm peak) .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels, with triplicate runs to ensure reproducibility .

Basic: What precautions are necessary for handling and storing this compound?

Methodological Answer:

  • Moisture Control : Store under inert gas (Ar) in sealed, desiccated containers at –20°C. Use molecular sieves in storage vials .
  • Reaction Handling : Conduct reactions in anhydrous solvents (e.g., THF over 3Å sieves) and gloveboxes for oxygen-sensitive steps .
  • Waste Disposal : Neutralize boron-containing waste with alkaline solutions (e.g., NaOH) before disposal via certified hazardous waste services .

Advanced: How does the chloro substituent influence reactivity in Suzuki-Miyaura coupling compared to bromo/iodo analogs?

Methodological Answer:

  • Electronic Effects : The chloro group’s lower electronegativity reduces oxidative addition efficiency compared to Br/I. Use PdCl₂(dppf) or XPhos ligands to enhance catalytic activity .
  • Comparative Studies : Synthesize Br/I analogs and measure coupling rates (HPLC) with aryl halides. Correlate Hammett σ values with reaction yields .
  • Mechanistic Probes : Employ ¹⁹F NMR (if using fluorinated substrates) or kinetic isotope effects to elucidate rate-determining steps .

Advanced: How can researchers optimize the amine protection strategy during synthesis?

Methodological Answer:

  • Protecting Groups : Compare Boc (acid-labile) vs. Fmoc (base-labile) groups. Monitor deprotection efficiency via TLC or LC-MS .
  • Orthogonal Protection : Use temporary silyl ethers (TBS) for the boronate ester while deprotecting the amine. Validate via ¹H NMR (disappearance of silyl peaks) .
  • Kinetic Control : Adjust reaction stoichiometry (e.g., 1.2 eq. Boc₂O) and temperature (0°C vs. RT) to minimize overprotection .

Basic: What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Calibrate with a pure standard .
  • GC-MS : Derivatize the amine with TFAA (trifluoroacetic anhydride) to improve volatility. Monitor m/z 273 (M+) and characteristic fragments .
  • Titration : Employ non-aqueous titrimetry (HClO₄ in acetic acid) to quantify free amine groups .

Advanced: How can computational methods aid in predicting this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare Fukui indices for boronate vs. amine reactivity .
  • Molecular Dynamics : Simulate solvation effects in common solvents (e.g., DMSO vs. THF) to model reaction pathways .
  • SAR Studies : Build QSAR models using Hammett constants and steric parameters (Taft) to predict cross-coupling yields .

Advanced: What strategies mitigate side reactions during boronate ester formation?

Methodological Answer:

  • Catalyst Screening : Test Pd vs. Cu catalysts for protodeboronation resistance. Additives like K₃PO₄ reduce homocoupling .
  • Temperature Control : Lower reaction temperatures (40°C vs. 80°C) minimize boronate hydrolysis. Use microwave-assisted synthesis for faster kinetics .
  • Byproduct Analysis : Characterize side products (e.g., di-boronates) via LC-MS and adjust stoichiometry (1:1.05 boronic acid:substrate) .

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